Cas no 80334-73-2 (4-(Trichloromethyl)cinnoline)

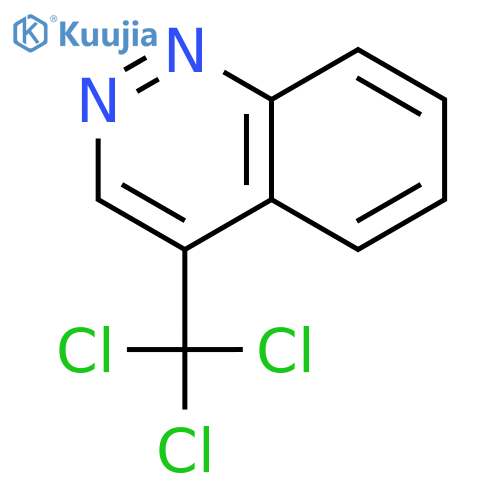

4-(Trichloromethyl)cinnoline structure

商品名:4-(Trichloromethyl)cinnoline

4-(Trichloromethyl)cinnoline 化学的及び物理的性質

名前と識別子

-

- 4-trichloromethylcinnoline

- 4-(Trichloromethyl)cinnoline

- SCHEMBL5720301

- 80334-73-2

-

- インチ: InChI=1S/C9H5Cl3N2/c10-9(11,12)7-5-13-14-8-4-2-1-3-6(7)8/h1-5H

- InChIKey: UMBGZACTKZLAOF-UHFFFAOYSA-N

- ほほえんだ: ClC(C1=C2C=CC=CC2=NN=C1)(Cl)Cl

計算された属性

- せいみつぶんしりょう: 245.951831g/mol

- どういたいしつりょう: 245.951831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-(Trichloromethyl)cinnoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A277246-1g |

4-(Trichloromethyl)cinnoline |

80334-73-2 | 95+% | 1g |

$707.0 | 2025-02-25 | |

| Chemenu | CM278494-1g |

4-(Trichloromethyl)cinnoline |

80334-73-2 | 95% | 1g |

$848 | 2024-07-23 | |

| Chemenu | CM278494-1g |

4-(Trichloromethyl)cinnoline |

80334-73-2 | 95% | 1g |

$830 | 2021-06-17 | |

| Alichem | A449042066-1g |

4-(Trichloromethyl)cinnoline |

80334-73-2 | 95% | 1g |

$728.28 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742946-1g |

4-(Trichloromethyl)cinnoline |

80334-73-2 | 98% | 1g |

¥5938.00 | 2024-07-28 |

4-(Trichloromethyl)cinnoline 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

80334-73-2 (4-(Trichloromethyl)cinnoline) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 307-59-5(perfluorododecane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:80334-73-2)4-(Trichloromethyl)cinnoline

清らかである:99%

はかる:1g

価格 ($):636.0